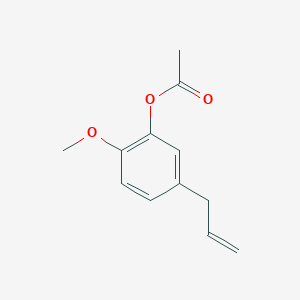

5-Allyl-2-methoxyphenol acetate

Description

Structure

3D Structure

Properties

CAS No. |

1941-09-9 |

|---|---|

Molecular Formula |

C12H14O3 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

(2-methoxy-5-prop-2-enylphenyl) acetate |

InChI |

InChI=1S/C12H14O3/c1-4-5-10-6-7-11(14-3)12(8-10)15-9(2)13/h4,6-8H,1,5H2,2-3H3 |

InChI Key |

ITFUXZJPFSNXBV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(C=CC(=C1)CC=C)OC |

Origin of Product |

United States |

Current Research Landscape and Contextualization of 5 Allyl 2 Methoxyphenol Acetate

Nomenclature and Isomeric Considerations within Allylmethoxyphenol Acetates Research

The systematic naming and identification of isomers are fundamental to chemical research, ensuring clarity and reproducibility. 5-Allyl-2-methoxyphenol acetate (B1210297) belongs to the family of allylmethoxyphenol acetates, which are characterized by a phenol (B47542) ring substituted with an allyl group, a methoxy (B1213986) group, and an acetate group esterified to the phenolic hydroxyl. ontosight.ai The specific numbering in its name indicates the positions of the substituents on the benzene (B151609) ring.

The parent phenol of this compound is 5-Allyl-2-methoxyphenol, also known by the common name chavibetol (B1668573) or meta-eugenol. wikipedia.orgpherobase.com The acetylation of the hydroxyl group on this parent molecule yields 5-Allyl-2-methoxyphenol acetate. ontosight.ai

The complexity within this chemical family arises from the various possible positional isomers. The placement of the allyl and methoxy groups on the phenol ring significantly influences the compound's properties. The most well-known isomer is 4-Allyl-2-methoxyphenyl acetate, commonly known as eugenyl acetate, which is derived from eugenol (B1671780) (4-allyl-2-methoxyphenol). researchgate.net Eugenol is a major component of clove oil and has been studied extensively. researchgate.netnih.gov In contrast, research specifically isolating and characterizing 5-Allyl-2-methoxyphenol acetate is far less common. A 1963 study focusing on the synthesis of eugenol isomers, including the parent phenol of the title compound (chavibetol), highlights the long-standing interest in comparing the properties of these closely related structures. nih.gov

To illustrate the isomeric diversity, the table below outlines key positional isomers of allylmethoxyphenol and their corresponding acetates.

| Parent Phenol Name | Acetylated Form | Allyl Group Position | Methoxy Group Position |

| Eugenol | 4-Allyl-2-methoxyphenyl acetate | 4 | 2 |

| Chavibetol (meta-Eugenol) | 5-Allyl-2-methoxyphenyl acetate | 5 | 2 |

| o-Eugenol | 3-Allyl-2-methoxyphenol acetate | 3 | 2 |

| Isoeugenol (B1672232)* | 2-Methoxy-4-(prop-1-en-1-yl)phenyl acetate | 4 | 2 |

| Note: Isoeugenol is an isomer where the allyl group is rearranged to a propenyl group. |

This table clarifies the precise structural differences that underpin the distinct identities of these compounds. The synthesis of such derivatives often involves the acetylation of the parent phenol, for instance, using acetic anhydride (B1165640) in an acidic medium. researchgate.netneliti.com

Relevance within Phenylpropanoid Chemistry and Acetylated Derivatives Research

5-Allyl-2-methoxyphenol acetate is classified as a phenylpropanoid. wikipedia.org Phenylpropanoids are a large and diverse class of plant secondary metabolites derived from the amino acid phenylalanine. nih.govnih.gov The core structure of phenylpropanoids is the C6-C3 skeleton, comprising a six-carbon aromatic phenyl group and a three-carbon propane (B168953) side chain. nih.gov This pathway is responsible for synthesizing a vast array of natural products, including lignin, flavonoids, coumarins, and stilbenes, which play crucial roles in plant defense, structural support, and signaling. nih.govtaylorandfrancis.com

The biosynthesis of compounds like eugenol and its isomers begins with phenylalanine, which is converted through a series of enzymatic steps to key intermediates like coniferyl alcohol. nih.govnih.gov Further enzymatic action, including reduction, can lead to the formation of phenylpropenes like eugenol. nih.gov Acetylation, the process that adds an acetyl group to a molecule, is a common modification in phenylpropanoid chemistry. nih.gov In the case of 5-Allyl-2-methoxyphenol acetate, the acetylation of the phenolic hydroxyl group transforms the parent phenol (chavibetol) into its acetate ester. ontosight.ai

This acetylation has significant chemical consequences. It modifies the molecule's polarity, stability, and other physicochemical properties. For instance, theoretical studies comparing eugenol and eugenyl acetate suggest that acetylation increases the stability of the compound. yildiz.edu.tr This modification of the hydroxyl group can also influence how the molecule interacts with biological systems, although the specific functional implications for the 5-allyl isomer are not well-documented. walisongo.ac.id The synthesis of acetylated derivatives is a common strategy in medicinal chemistry to create new compounds with potentially altered activities. researchgate.netneliti.com

Current Gaps and Opportunities in the Academic Study of 5-Allyl-2-methoxyphenol Acetate

The most striking feature of the current research landscape for 5-Allyl-2-methoxyphenol acetate is the scarcity of dedicated studies. While its chemical formula (C₁₂H₁₄O₃) and some basic properties are known, a deep body of literature is absent. thegoodscentscompany.comnih.gov This stands in stark contrast to the wealth of information available for its isomer, eugenyl acetate, and the parent compound, eugenol. researchgate.netnih.govnih.gov

Identified Gaps:

Synthesis and Characterization: While general synthetic routes for acetylated phenols are established, specific, optimized, and high-yield synthesis protocols for 5-Allyl-2-methoxyphenol acetate are not prominently reported in recent literature. ontosight.airesearchgate.net Detailed characterization using modern analytical techniques (e.g., advanced NMR, crystallography) is also limited.

Natural Occurrence: The parent phenol, chavibetol, is known to occur in plants like the betel leaf. wikipedia.org However, the natural occurrence of its acetylated form, 5-Allyl-2-methoxyphenol acetate, is not well-documented.

Comparative Studies: There is a significant lack of research directly comparing the chemical and physical properties of 5-Allyl-2-methoxyphenol acetate with its more famous isomer, eugenyl acetate. Such studies are crucial for understanding structure-property relationships. For example, while the antioxidant and other biological activities of eugenol and isoeugenol have been compared, similar investigations involving the 5-allyl isomer are missing. nih.govmdpi.com

Chemical Reactivity: Detailed studies on the chemical reactivity of the 5-allyl isomer are needed. Understanding how the altered substituent pattern affects the reactivity of the allyl group, the aromatic ring, and the acetate ester compared to eugenyl acetate is a fundamental chemical question that remains unanswered. researchgate.net

Opportunities for Future Research:

Novel Synthetic Routes: Developing and optimizing synthetic pathways to produce 5-Allyl-2-methoxyphenol acetate in high purity and yield would be a valuable contribution, enabling further study.

Structure-Property Elucidation: A systematic investigation comparing the physicochemical properties (e.g., boiling point, solubility, stability, spectral data) of 5-Allyl-2-methoxyphenol acetate with other isomers like eugenyl acetate would provide fundamental insights into how substituent placement impacts molecular properties. thegoodscentscompany.com

Exploration of Chemical Applications: Research could explore its potential as a precursor or building block in organic synthesis for more complex molecules. ontosight.ai Its unique structure might offer different steric or electronic properties compared to more common isomers, leading to novel chemical transformations.

Analytical Standard Development: As a distinct chemical entity, the synthesis and thorough characterization of 5-Allyl-2-methoxyphenol acetate are necessary to develop it as an analytical standard for identifying it in complex mixtures, such as essential oils or synthetic reaction products.

Synthetic Strategies and Derivatization Pathways for Allylmethoxyphenol Acetates

Esterification Reactions for Acetate (B1210297) Formation

The primary method for synthesizing 5-allyl-2-methoxyphenol acetate is through the esterification of eugenol (B1671780), a naturally occurring phenolic compound found in clove oil. atlantis-press.com This process involves the reaction of the hydroxyl group of eugenol with an acetylating agent.

Conventional Chemical Esterification Methodologies

Traditional chemical synthesis of 5-allyl-2-methoxyphenol acetate typically involves the reaction of eugenol with acetic anhydride (B1165640). atlantis-press.comresearchgate.net This reaction is often catalyzed by acids or bases to enhance the reaction rate.

Commonly used catalysts include sulfuric acid and sodium hydroxide (B78521). researchgate.netresearchgate.net The use of a base like sodium hydroxide or triethylamine (B128534) can facilitate the reaction by deprotonating the phenolic hydroxyl group of eugenol, making it a more potent nucleophile. researchgate.nettdl.org The subsequent nucleophilic attack on the carbonyl carbon of acetic anhydride leads to the formation of the ester and a carboxylate byproduct. The addition of triethylamine can also drive the reaction to completion by reacting with the acetic acid byproduct, thereby shifting the equilibrium towards the product side according to Le Chatelier's principle. tdl.org

Another approach involves the Yamaguchi esterification, which utilizes 2,4,6-trichlorobenzoyl chloride to activate the carboxylic acid. This method has been successfully applied to synthesize various 4-allyl-2-methoxyphenyl esters with high yields. neliti.com

The reaction conditions for conventional esterification can be optimized to maximize the yield of acetyl eugenol. For instance, studies have explored the use of different solvents and temperatures. walisongo.ac.idwalisongo.ac.id One study reported a 99.9% conversion of eugenol to eugenyl acetate using a 1:5 molar ratio of eugenol to acetic anhydride, with a 2% catalyst concentration at 80°C for 40 minutes. researchgate.net

| Catalyst | Acetylating Agent | Reaction Conditions | Yield | Reference |

| Sulfuric Acid | Acetic Anhydride | Room temperature, 30 minutes | 89% | researchgate.net |

| Sodium Hydroxide | Acetic Anhydride | 70-80°C | - | atlantis-press.com |

| Triethylamine | Acetic Anhydride | Not specified | Quantitative | tdl.org |

| 2,4,6-trichlorobenzoyl chloride/DMAP | Carboxylic Acid | Room temperature, 1 hour | 80-90% | neliti.com |

| HPMo/AlSiM | Acetic Anhydride | 80°C, 40 minutes | 99.9% (conversion) | researchgate.netnih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Enzymatic and Green Chemistry Approaches to Acetate Synthesis

In line with the principles of green chemistry, enzymatic methods for the synthesis of 5-allyl-2-methoxyphenol acetate have been developed as an alternative to conventional chemical routes. researchgate.net These methods often utilize lipases as biocatalysts, which offer high selectivity and operate under milder reaction conditions. nih.govresearchgate.net

Lipase-mediated acetylation of eugenol can be performed using various lipases, such as those from Penicillium sumatrense, Lipozyme TL 100L, and CALB L. nih.govresearchgate.net These reactions are typically carried out in a solvent-free system, which further enhances their environmental friendliness. researchgate.netlongdom.org

Research has shown that optimizing reaction parameters such as temperature, molar ratio of reactants, and enzyme load can lead to high conversion rates. For example, using Lipozyme TL 100L at 55°C with a 1:1 molar ratio of acetic anhydride to eugenol resulted in a 91.80% conversion to eugenyl acetate after 2 hours. nih.govresearchgate.net Similarly, using Novozym 435 as a catalyst in a solvent-free system achieved a 99% conversion. longdom.org

Microwave-assisted synthesis is another green chemistry approach that can enhance reaction rates and yields. jocpr.com This method has been used to synthesize eugenol derivatives in the presence of alcoholic potassium hydroxide. jocpr.com

| Biocatalyst/Method | Acetylating Agent | Reaction Conditions | Conversion/Yield | Reference |

| Lipozyme TL 100L | Acetic Anhydride | 55°C, 2 hours, 1:1 molar ratio | 91.80% (conversion) | nih.govresearchgate.net |

| Novozym 435 | Acetic Anhydride | Not specified | 99% (conversion) | longdom.org |

| Lipozyme TL IM | Acetic Anhydride | 70°C, 1:5 molar ratio | 92.86% (conversion) | researchgate.net |

| Microwave Irradiation | Aromatic Acid Chlorides | 600 W, 2-3 minutes | - | jocpr.com |

This table is interactive and can be sorted by clicking on the column headers.

Sonochemical Methods in Acetyl Eugenol Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a promising green method for synthesizing 5-allyl-2-methoxyphenol acetate. atlantis-press.comuns.ac.iduns.ac.id The use of ultrasonic waves can accelerate the reaction, reduce reaction times, and increase yields compared to conventional stirring methods. researchgate.netuns.ac.id

In a typical sonochemical synthesis, eugenol is reacted with acetic anhydride in the presence of a catalyst, such as sodium hydroxide, while being subjected to ultrasonic irradiation. atlantis-press.comuns.ac.id One study demonstrated that by sonicating a mixture of eugenol, 10% sodium hydroxide, and acetic anhydride with DCC for 60, 80, or 100 minutes, a yield of 32.75% could be achieved. uns.ac.iduns.ac.id Another study employing sonication for 90 minutes at 80°C reported a yield of 3.49%. atlantis-press.comatlantis-press.com

The efficiency of the sonochemical method is attributed to the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, thereby enhancing mass transfer and reaction rates. uns.ac.id

Influence of Reaction Conditions on Isomer Yields and Selectivity (e.g., positional isomers like 5-allyl vs. 4-allyl)

The starting material for the synthesis of 5-allyl-2-methoxyphenol acetate is typically eugenol, which is 4-allyl-2-methoxyphenol. Therefore, the primary product of the acetylation reaction is 4-allyl-2-methoxyphenyl acetate. The nomenclature "5-allyl-2-methoxyphenol acetate" is also used for this compound, though it can be ambiguous. nih.gov The formation of positional isomers, such as a 4-allyl versus a 5-allyl product, is not a typical outcome of the direct acetylation of eugenol, as the allyl group is already in the 4-position.

It has been noted that in the presence of p-toluenesulfonic acid (PTSA) at high temperatures, the allyl group in eugenol can be converted into a carbocation, which could potentially lead to rearrangements or oligomerization, affecting the final product distribution. nih.gov However, under standard acetylation conditions, the primary focus is on maximizing the conversion of the phenolic hydroxyl group to the acetate ester.

Functionalization of the Allylic Moiety

The allyl group of 5-allyl-2-methoxyphenol acetate provides a reactive site for further chemical modifications, allowing for the synthesis of a variety of derivatives with potentially new properties. ntu.edu.twacs.org

Cyclopropanation and Other Addition Reactions

The double bond of the allylic group is susceptible to various addition reactions. One such reaction is cyclopropanation, which involves the addition of a carbene or carbenoid to the double bond to form a cyclopropane (B1198618) ring. While specific examples of cyclopropanation on 5-allyl-2-methoxyphenol acetate are not extensively detailed in the provided context, the general reactivity of the allyl group suggests its feasibility.

Other addition reactions at the allylic double bond are also possible. For instance, the allyl group can undergo oxidation to form an epoxide, which can then be used in further reactions to create bio-based epoxy thermosets. ntu.edu.tw Lewis acid-promoted conjugate addition reactions of allylstannanes to N-enoyl-1,3-oxazolidinones have also been investigated, demonstrating a pathway for forming new carbon-carbon bonds at the allylic position. rsc.orgwiley.com Additionally, the reaction of the allyl group with acids can lead to the formation of carbocations, which can then participate in various subsequent reactions. nih.gov

Alkylation Strategies

While direct alkylation of 5-allyl-2-methoxyphenol acetate is not extensively documented, the alkylation of its precursor, eugenol (4-allyl-2-methoxyphenol), provides significant insight into potential synthetic routes. The hydroxyl group of eugenol is a primary site for modification, and these reactions are crucial for creating a diverse range of derivatives. scielo.br

One common method for the O-alkylation of eugenol is the Williamson ether synthesis. This involves the deprotonation of the phenolic hydroxyl group with a base to form the more nucleophilic phenoxide, followed by a nucleophilic substitution reaction (SN2) with an alkyl halide. kemdikbud.go.id For instance, the reaction of eugenol with ethyl chloroacetate (B1199739) in the presence of a base like potassium carbonate (K₂CO₃) in various aprotic solvents yields ethyl 2-(4-allyl-2-methoxyphenoxy)acetate. walisongo.ac.idwalisongo.ac.id The choice of solvent has been shown to significantly impact the reaction yield, as detailed in the table below. walisongo.ac.id

Table 1: Effect of Solvent on the Yield of Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate

| Solvent | Temperature | Yield (%) |

| N,N-dimethylformamide (DMF) | 0°C to room temperature | 91 |

| Dimethyl sulfoxide (B87167) (DMSO) | 0°C to room temperature | 51 |

| Acetonitrile (B52724) (CH₃CN) | 0°C to room temperature | 47 |

| Tetrahydrofuran (THF) | 0°C to room temperature | 0 |

| Data sourced from a study on the alkylation of eugenol with ethyl chloroacetate. walisongo.ac.id |

The alkylation of eugenol has been successfully carried out with a variety of other alkylating agents. For example, reaction with propargyl bromide in the presence of sodium hydroxide in methanol (B129727) at 40°C, followed by stirring at room temperature, yields 4-allyl-2-methoxy-1-(prop-2-yn-1-yloxy)benzene with an 87% yield. walisongo.ac.id Similarly, alkylation with 1-bromopropane, 1-bromo-3-chloropropane, 3-bromopropan-1-ol, and ethyl 4-bromobutanoate using cesium carbonate in acetonitrile at 65°C has produced the corresponding ether derivatives in yields ranging from 53–89%. walisongo.ac.id

It is important to note that the direct alkylation of the aromatic ring of 5-allyl-2-methoxyphenol acetate (C-alkylation) is less common and more challenging. The presence of the acetate group may influence the reactivity and regioselectivity of such reactions. However, the principles of enolate alkylation could potentially be applied to the carbonyl group of the acetate moiety under specific conditions, although this is not a primary focus in the current literature. libretexts.org

Modifications of the Aromatic Ring System

Nitration and Halogenation Reactions

The aromatic ring of 5-allyl-2-methoxyphenol acetate is susceptible to electrophilic substitution reactions such as nitration and halogenation, allowing for the introduction of various functional groups that can significantly alter the molecule's chemical and biological properties.

Nitration:

The nitration of eugenyl acetate can be achieved using a sulphonitric mixture. This reaction introduces a nitro group onto the aromatic ring. Research has shown that the nitration of eugenol, followed by acetylation, can produce 4-allyl-2-methoxy-5-nitrophenyl acetate. researchgate.net The reaction of eugenol with a mixture of concentrated sulfuric acid and nitric acid on ice, followed by stirring at room temperature, is a general method for the nitration of activated aromatic rings. stmarys-ca.edu The directing effects of the methoxy (B1213986) and allyl groups on the eugenol scaffold typically guide the nitro group to the positions ortho and para to the activating groups.

A study on the synthesis of eugenol derivatives reported the nitration of eugenol to yield 4-allyl-2-methoxy-5-nitrophenol, which was then acetylated to give 4-allyl-2-methoxy-5-nitrophenyl acetate. researchgate.net This two-step process highlights a viable pathway to nitrated derivatives of 5-allyl-2-methoxyphenol acetate.

Halogenation:

Halogenation of aromatic compounds typically proceeds via electrophilic aromatic substitution, where a halogen atom replaces a hydrogen atom on the aromatic ring. mt.com Common halogenating agents include chlorine (Cl₂), bromine (Br₂), and iodine (I₂). These reactions often require a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), to increase the electrophilicity of the halogen. mt.com

While specific examples of the direct halogenation of 5-allyl-2-methoxyphenol acetate are not prevalent in the reviewed literature, the general principles of aromatic halogenation can be applied. The methoxy and allyl groups on the benzene (B151609) ring are activating and will direct incoming electrophiles (the halogens) to the ortho and para positions. Given that the para position to the methoxy group is occupied by the allyl group, halogenation would be expected to occur at the positions ortho to the methoxy group.

The table below summarizes the general conditions for these electrophilic substitution reactions on aromatic rings.

Table 2: General Conditions for Nitration and Halogenation of Aromatic Compounds

| Reaction | Reagents | Catalyst | General Conditions |

| Nitration | Concentrated Nitric Acid (HNO₃) | Concentrated Sulfuric Acid (H₂SO₄) | Cooled temperatures (e.g., ice bath) followed by room temperature stirring |

| Chlorination | Chlorine (Cl₂) | Iron(III) Chloride (FeCl₃) or Aluminum Chloride (AlCl₃) | Anhydrous conditions |

| Bromination | Bromine (Br₂) | Iron(III) Bromide (FeBr₃) or Aluminum Bromide (AlBr₃) | Anhydrous conditions |

| This table presents generalized conditions for electrophilic aromatic substitution and may require optimization for 5-allyl-2-methoxyphenol acetate. |

Introduction of Heterocyclic Moieties (e.g., pyrazoles, triazoles)

The incorporation of heterocyclic rings, such as pyrazoles and triazoles, into the structure of 5-allyl-2-methoxyphenol acetate can lead to novel compounds with interesting pharmacological profiles. These syntheses often involve multi-step pathways starting from eugenol or its derivatives.

Triazoles:

A common method for synthesizing 1,2,3-triazole derivatives is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry." Several studies have reported the synthesis of eugenol-based triazoles. scielo.bracs.orgscielo.bracs.orgtandfonline.com The general synthetic route involves a two-step process:

Propargylation of Eugenol: Eugenol is first reacted with propargyl bromide in the presence of a base (e.g., sodium hydroxide) to form the terminal alkyne, 4-allyl-2-methoxy-1-(prop-2-yn-1-yloxy)benzene. acs.org

Cycloaddition: The resulting alkyne is then reacted with various organic azides in the presence of a copper(I) catalyst (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) to yield the desired 1,2,3-triazole derivatives. scielo.brscielo.br

Researchers have synthesized a series of novel eugenol derivatives containing a 1,2,3-triazole moiety with yields ranging from 33.0% to 88.0% for the cycloaddition step. acs.org Another study reported the synthesis of fluorinated triazole derivatives from eugenol, with the cycloaddition step yielding products in the 48-80% range. scielo.brscielo.br

Pyrazoles:

The synthesis of pyrazole (B372694) derivatives often involves the cyclocondensation of a 1,3-dicarbonyl compound or an α,β-unsaturated ketone (chalcone) with hydrazine (B178648) or its derivatives. nih.govresearchgate.netresearchgate.net While direct synthesis from 5-allyl-2-methoxyphenol acetate is not described, a plausible pathway could involve the formation of a chalcone (B49325) intermediate.

A general approach involves the Claisen-Schmidt condensation of an appropriate aldehyde with an acetophenone (B1666503) derivative to form a chalcone. orientjchem.orgrsc.org For instance, a chalcone derived from 5-allyl-2-methoxyphenol acetate could potentially be synthesized and then cyclized with hydrazine hydrate (B1144303) to form a pyrazoline, which can be subsequently oxidized to the corresponding pyrazole. The synthesis of pyrazoline derivatives from chalcones using hydrazine hydrate in the presence of formic acid has been reported. researchgate.net

The table below outlines the general steps for the synthesis of triazole and pyrazole derivatives from a phenolic precursor.

Table 3: General Synthetic Pathways to Triazole and Pyrazole Derivatives

| Heterocycle | Intermediate | Key Reaction | General Reagents |

| 1,2,3-Triazole | Propargylated Ether | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Propargyl halide, base; Organic azide, CuSO₄, sodium ascorbate |

| Pyrazole | Chalcone (α,β-unsaturated ketone) | Cyclocondensation | Aromatic aldehyde, acetophenone, base; Hydrazine hydrate |

| These are generalized pathways and would require specific adaptation for derivatives of 5-allyl-2-methoxyphenol acetate. |

Advanced Analytical and Spectroscopic Characterization in Research of Allylmethoxyphenol Acetates

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are fundamental in separating 5-Allyl-2-methoxyphenol acetate (B1210297) from reaction mixtures and natural extracts, as well as for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique is widely used for the analysis of volatile compounds like 5-Allyl-2-methoxyphenol acetate. In GC-MS, the compound is vaporized and separated from other components based on its boiling point and affinity for the stationary phase of the chromatographic column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for its definitive identification. For acetyl eugenol (B1671780), the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 206, corresponding to its molecular weight. uns.ac.iduns.ac.id A common and stable fragment ion is seen at m/z 164, resulting from the loss of an acetyl group. uns.ac.iduns.ac.id Various capillary columns, such as HP-5, are employed for the separation. tdl.org The Kovats retention index, a standardized measure of retention time, has been reported for acetyl eugenol on different stationary phases, with values around 1482-1541 for standard non-polar columns and 2252-2277 for standard polar columns. nih.gov

Thin Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of chemical reactions and to get a preliminary assessment of a sample's purity. A spot of the sample is applied to a plate coated with an adsorbent material, typically silica (B1680970) gel. The plate is then placed in a developing chamber with a solvent system (mobile phase). The separation is based on the differential partitioning of the components between the stationary and mobile phases. For instance, in a mobile phase of hexane (B92381) and ethyl acetate, acetyl eugenol will have a specific retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. tdl.orgquora.com In some cases, modifying the mobile phase with a base like triethylamine (B128534) can improve the separation of acetyl eugenol from similar compounds like eugenol. tdl.orgquora.com

Column Chromatography: For the purification of larger quantities of 5-Allyl-2-methoxyphenol acetate, column chromatography is the method of choice. This technique works on the same principle as TLC but on a larger scale. A glass column is packed with a solid adsorbent (stationary phase), and the sample mixture is loaded at the top. A solvent (eluent) is then passed through the column, and the components of the mixture separate based on their affinity for the stationary phase and solubility in the eluent. ugm.ac.id By collecting fractions of the eluent, the purified compound can be isolated.

| Technique | Key Findings for 5-Allyl-2-methoxyphenol acetate | References |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Molecular Ion (M+): m/z 206; Major Fragment: m/z 164. Kovats RI (non-polar): 1482-1541; Kovats RI (polar): 2252-2277. | uns.ac.iduns.ac.idtdl.orgnih.gov |

| Thin Layer Chromatography (TLC) | Rf values vary with the solvent system; separation from eugenol can be enhanced with triethylamine in the mobile phase. | tdl.orgquora.comwalisongo.ac.id |

| Column Chromatography | Used for preparative scale purification from reaction mixtures and natural extracts. | ugm.ac.id |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 5-Allyl-2-methoxyphenol acetate. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the atoms within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of acetyl eugenol displays characteristic signals that confirm its structure. The protons of the allyl group give rise to distinct signals: a doublet for the two protons adjacent to the aromatic ring, a multiplet for the vinylic proton, and two doublets for the terminal vinylic protons. The methoxy (B1213986) group (-OCH₃) appears as a sharp singlet, and the acetyl group (-COCH₃) also shows a singlet at a different chemical shift. The aromatic protons on the benzene (B151609) ring appear as multiplets in the aromatic region of the spectrum. The absence of a broad singlet corresponding to a hydroxyl (-OH) proton distinguishes it from its precursor, eugenol.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about all the carbon atoms in the molecule. Each unique carbon atom gives a distinct signal. For 5-Allyl-2-methoxyphenol acetate, this includes signals for the carbons of the allyl group, the methoxy group, the acetyl group (both the methyl and the carbonyl carbon), and the six carbons of the aromatic ring. The chemical shifts of these carbons are indicative of their electronic environment, confirming the connectivity of the atoms. For example, the carbonyl carbon of the ester group appears at a characteristic downfield chemical shift.

| Technique | Key Features for 5-Allyl-2-methoxyphenol acetate | References |

|---|---|---|

| ¹H NMR | Distinct signals for allyl, methoxy, acetyl, and aromatic protons. Absence of a hydroxyl proton signal. | guidechem.comchemicalbook.comchemicalforums.com |

| ¹³C NMR | Unique signals for each carbon atom, including the characteristic downfield shift of the ester carbonyl carbon. | guidechem.comchemicalbook.comchegg.comuobasrah.edu.iq |

Vibrational (Fourier Transform Infrared, Attenuated Total Reflectance) and Electronic (UV-Vis) Spectroscopic Analysis

Vibrational and electronic spectroscopy provide further confirmation of the functional groups present in 5-Allyl-2-methoxyphenol acetate and information about its electronic transitions.

Fourier Transform Infrared (FT-IR) and Attenuated Total Reflectance (ATR) Spectroscopy: FT-IR and its variant, ATR-FTIR, are used to identify the functional groups in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of acetyl eugenol shows a strong absorption band characteristic of the C=O stretching vibration of the ester group, typically around 1762-1766 cm⁻¹. tdl.orgresearchgate.netukim.mk Other significant peaks include those for the C-O stretching of the ester and ether linkages, C=C stretching of the aromatic ring and the allyl group, and C-H stretching of the alkyl and aromatic moieties. uns.ac.iduns.ac.id The absence of a broad O-H stretching band, which is prominent in the spectrum of eugenol, confirms the acetylation of the hydroxyl group. uns.ac.id

UV-Vis Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. Eugenol, the precursor, typically shows a maximum absorption (λmax) around 280-282 nm. researchgate.netresearchgate.netscitepress.org While specific UV-Vis data for 5-Allyl-2-methoxyphenol acetate is less commonly reported in isolation, the presence of the aromatic ring and conjugated systems suggests it will also absorb in the UV region. The technique can be used for quantitative analysis, for instance, in determining the concentration of the compound in a solution. researchgate.netajpaonline.com

| Technique | Key Absorption Bands/Wavelengths for 5-Allyl-2-methoxyphenol acetate | References |

|---|---|---|

| FT-IR/ATR | Strong C=O stretch (ester) around 1762-1766 cm⁻¹. Absence of a broad O-H stretch. | uns.ac.iduns.ac.idtdl.orgresearchgate.netukim.mk |

| UV-Vis | Absorbs in the UV region, similar to its precursor eugenol (λmax ~280 nm). | researchgate.netresearchgate.netscitepress.orgresearchgate.netajpaonline.com |

High-Resolution Mass Spectrometry (HRESIMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRESIMS) is a highly accurate technique used to determine the precise molecular mass of a compound. This allows for the determination of the elemental formula of the molecule with a high degree of confidence. For 5-Allyl-2-methoxyphenol acetate (C₁₂H₁₄O₃), the calculated exact mass is 206.0943 g/mol . nih.gov HRESIMS analysis would yield a measured mass very close to this theoretical value, confirming the elemental composition of the synthesized or isolated compound.

| Technique | Key Finding for 5-Allyl-2-methoxyphenol acetate | References |

|---|---|---|

| HRESIMS | Provides a precise molecular mass measurement, confirming the elemental formula C₁₂H₁₄O₃. | nih.gov |

Elemental Analysis for Compositional Verification

Elemental analysis is a classical analytical technique that determines the mass percentage of each element in a compound. The experimentally determined percentages of carbon, hydrogen, and oxygen are compared with the theoretical values calculated from the molecular formula (C₁₂H₁₄O₃). For acetyl eugenol, the theoretical composition is approximately 69.89% Carbon and 6.84% Hydrogen. foodb.ca A close agreement between the experimental and theoretical values provides strong evidence for the purity and elemental composition of the sample.

| Element | Theoretical Percentage | References |

|---|---|---|

| Carbon (C) | ~69.89% | foodb.ca |

| Hydrogen (H) | ~6.84% | foodb.ca |

Computational and Theoretical Investigations of Allylmethoxyphenol Acetate Structures

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) has become a cornerstone in quantum chemical calculations, offering a balance between accuracy and computational cost. It is widely used to determine the electronic and structural properties of molecules like 5-Allyl-2-methoxyphenol acetate (B1210297).

Key electronic properties that are often calculated include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO band gap, is a crucial indicator of a molecule's chemical stability and reactivity. yildiz.edu.trnih.gov A smaller band gap generally suggests higher reactivity. nih.gov

Studies have shown that the acetylation of eugenol (B1671780) to form 5-Allyl-2-methoxyphenol acetate influences these electronic properties. In the gaseous state, DFT calculations have indicated that the Gibbs free energy of acetyl eugenol is higher than that of eugenol, suggesting greater stability for the acetylated form. yildiz.edu.tr This increased stability is also reflected in a larger HOMO-LUMO band gap for acetyl eugenol compared to eugenol. yildiz.edu.tr However, another study reported a smaller HOMO-LUMO difference for Eugenol Acetate (0.00430) compared to Eugenol (0.00876), suggesting that Eugenol is more stable. yildiz.edu.tr It's important to note that the choice of computational method and basis set can influence the exact values obtained. yildiz.edu.trresearchgate.net

The Gibbs free energy, a thermodynamic potential, can also be calculated to predict the spontaneity of reactions and the stability of different molecular conformations. The standard Gibbs free energy of formation (gf) for acetyl eugenol has been calculated using methods like the Joback method. chemeo.com

Below is a table summarizing some of the calculated electronic and thermodynamic properties for 5-Allyl-2-methoxyphenol acetate.

| Property | Value | Unit | Method |

| Standard Gibbs free energy of formation (gf) | -107.77 | kJ/mol | Joback Method chemeo.com |

| Enthalpy of formation (hf) | -329.01 | kJ/mol | Joback Method chemeo.com |

| HOMO-LUMO gap (Eugenol Acetate) | 0.00430 | - | DFT yildiz.edu.tr |

| HOMO-LUMO gap (Eugenol) | 0.00876 | - | DFT yildiz.edu.tr |

This table is based on data from multiple sources and computational methods. Direct comparison between values should be made with caution.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations provide valuable information about the static properties of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior. MD simulations model the movement of atoms and molecules over time, allowing for the exploration of conformational flexibility and intermolecular interactions.

For 5-Allyl-2-methoxyphenol acetate, conformational analysis is crucial for understanding how its three-dimensional shape influences its properties and interactions with other molecules. The molecule possesses rotational freedom around several single bonds, particularly in the allyl and acetyl side chains.

Semi-empirical methods like AM1 and PM3 have been used to investigate the conformational structure of eugenyl acetate. researchgate.net These studies have determined stable conformations by plotting the strain energy against the dihedral angle, identifying energy minima and transition states. researchgate.net Such analyses have revealed the existence of different stable geometries, such as cis and trans forms, arising from the orientation of the substituents. researchgate.netresearchgate.net

MD simulations can also shed light on intermolecular interactions, such as hydrogen bonding, which can influence the physical properties and biological activity of the compound. For instance, the differences in Gibbs free energy between eugenol and acetyl eugenol have been partly attributed to the interactions of oxygen atoms with hydrogen atoms and the formation of hydrogen bonds. researchgate.net

The following table summarizes key findings from conformational studies of acetyl eugenol.

| Method | Key Findings |

| Semi-empirical (AM1, PM3) | Determined three geometries for eugenyl acetate (two energy minima and one transition state). researchgate.net |

| Molecular Mechanics | Used to study the interaction between eugenol and β-cyclodextrin in the presence of water. researchgate.net |

In Silico Prediction of Reactivity Descriptors and Pharmacokinetic Profiles

In silico methods are increasingly used in the early stages of drug discovery and development to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) and reactivity of compounds. frontiersin.orgmdpi.commdpi.com These predictions help in prioritizing candidates for further experimental investigation.

For 5-Allyl-2-methoxyphenol acetate, various reactivity descriptors can be derived from DFT calculations. These include electronegativity, chemical hardness, and the electrophilicity index, which provide insights into the molecule's reactivity. researchgate.net

Several online tools and software packages are available to predict ADMET properties based on a molecule's structure. nih.gov These tools use quantitative structure-activity relationship (QSAR) models and other algorithms to estimate properties like intestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for toxicity. frontiersin.orgnih.gov For instance, in silico studies on the related compound eugenol have predicted good intestinal absorption. nih.gov While specific comprehensive ADMET predictions for acetyl eugenol are not extensively detailed in the provided search results, the methodologies are well-established. frontiersin.orgmdpi.commdpi.com

The table below lists some of the pharmacokinetic parameters that can be predicted in silico and their significance.

| Parameter | Significance |

| Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut into the bloodstream. nih.gov |

| Blood-Brain Barrier (BBB) Penetration | Indicates the likelihood of a compound crossing into the central nervous system. nih.gov |

| Plasma Protein Binding (PPB) | Affects the distribution and availability of the free drug in the body. nih.gov |

| Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions. mdpi.com |

| hERG Inhibition | Assesses the risk of cardiac toxicity. frontiersin.org |

| Ames Mutagenicity | Predicts the potential of a compound to cause genetic mutations. nih.gov |

Hirshfeld Surface Analysis and Interaction Energy Calculations for Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties like dnorm (a normalized contact distance) onto the Hirshfeld surface, one can identify the types and relative importance of different intermolecular contacts, such as hydrogen bonds and van der Waals forces. nih.gov

While a specific Hirshfeld surface analysis for 5-Allyl-2-methoxyphenol acetate was not found in the provided search results, the methodology has been applied to structurally related molecules. nih.gov For such molecules, the analysis reveals the key interactions that govern the crystal packing. The Hirshfeld surface is generated, and 2D fingerprint plots are created to summarize the intermolecular contacts. nih.gov

Interaction energy calculations, often performed in conjunction with Hirshfeld surface analysis, quantify the strength of these intermolecular interactions. By calculating the electrostatic, polarization, dispersion, and repulsion components of the total interaction energy, a detailed understanding of the forces holding the crystal together can be obtained. nih.gov

Molecular Mechanisms and Biological Activities of Allylmethoxyphenol Acetates in Research Models

Antimicrobial Research (Bactericidal and Fungicidal Actions)

The antimicrobial potential of 5-Allyl-2-methoxyphenol acetate (B1210297) has been evaluated against a range of microorganisms, revealing a spectrum of activity that is in some cases distinct from its parent compound, eugenol (B1671780).

Evaluation Against Specific Microbial Strains

Research has shown that 5-Allyl-2-methoxyphenol acetate exhibits activity against various microbial strains. Studies have demonstrated its antifungal potential against clinical isolates of Candida species. medchemexpress.com In terms of antibacterial action, investigations have revealed that while eugenol itself may not be effective against certain bacteria like Escherichia coli and Staphylococcus aureus, its derivatives, including the acetate form, can exhibit activity, thereby broadening the spectrum of antibacterial action. researchgate.net

One comparative study on the antibacterial activity of clove essential oil before and after esterification to produce eugenyl acetate found a decrease in the antimicrobial activity of the acetate form, particularly concerning the minimum inhibitory concentration (MIC). nih.govresearchgate.net Interestingly, both eugenyl acetate and clove essential oil were more effective against Gram-negative bacteria than Gram-positive bacteria. nih.govresearchgate.net Another study reported that eugenol acetate displayed broad antibacterial activity against several pathogenic bacterial isolates, with the exception of P. aeruginosa. researchgate.net

| Microbial Strain | Observed Effect | Reference |

|---|---|---|

| Candida species (clinical isolates) | Antifungal potential demonstrated | medchemexpress.com |

| Escherichia coli | Active, whereas eugenol was not | researchgate.net |

| Staphylococcus aureus | Active, whereas eugenol was not | researchgate.net |

| Gram-negative bacteria | More effective than against Gram-positive bacteria | nih.govresearchgate.net |

| P. aeruginosa | No significant activity observed | researchgate.net |

Mechanistic Studies on Microbial Inhibition

The precise mechanisms through which 5-Allyl-2-methoxyphenol acetate exerts its antimicrobial effects are still under investigation. However, research into related compounds provides some insights. For instance, eugenol is known to disrupt microbial cell membranes and inhibit certain enzymatic activities. The acetylation of the hydroxyl group in eugenol to form the acetate derivative likely modifies its interaction with microbial targets. While specific studies targeting protein kinases like MtPknE/B for 5-Allyl-2-methoxyphenol acetate are not detailed in the provided results, the broader anti-inflammatory and antiproliferative mechanisms often involve kinase pathways, suggesting a potential area for future antimicrobial research.

Antioxidant Research Potential and Radical Scavenging Mechanisms

5-Allyl-2-methoxyphenol acetate has been investigated for its antioxidant properties, with studies indicating a significant capacity to scavenge free radicals. nih.govresearchgate.net The antioxidant activity of phenolic compounds is often attributed to their ability to donate a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it. researchgate.net

However, the esterification of the hydroxyl group in eugenol to form eugenyl acetate can impact this activity. One study noted that derivatives involving the esterification of the hydroxyl group resulted in a significant reduction of antioxidant action when compared to the parent eugenol molecule. researchgate.net Conversely, another study reported a high antioxidant potential for clove essential oil both before and particularly after the esterification reaction to produce eugenyl acetate, suggesting it could be a viable option for new antioxidant products. nih.govresearchgate.net

Further research has explored the radical-scavenging mechanisms. Studies using methods like the DPPH (1,1-diphenyl-2-picrylhydrazyl) free radical reduction assay have been employed to quantify the antioxidative capacity of eugenyl acetate and its derivatives. nih.govfrontiersin.org The antioxidant activity appears to be related to its ability to donate hydrogen atoms, which contributes to the neutralization of free radicals. researchgate.net The mechanisms can be complex and dependent on the reaction medium, with processes like hydrogen atom transfer (HAT) being influenced by solvent polarity. researchgate.net

Anti-inflammatory Research Pathways

5-Allyl-2-methoxyphenol acetate has demonstrated notable anti-inflammatory properties in various research models. medchemexpress.com The mechanisms underlying these effects are multifaceted and involve the modulation of key inflammatory pathways.

One of the primary mechanisms is the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway. medchemexpress.com NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting NF-κB, eugenyl acetate can suppress the production of inflammatory mediators.

Research has also pointed to the modulation of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key players in the inflammatory process. nih.gov Eugenol, the parent compound, has been shown to suppress the expression of the COX-II enzyme. nih.gov In studies on fibroblast-like synoviocytes, eugenol was found to inhibit TNF-α-induced inflammatory responses by regulating NF-κB and COX-2. nih.gov

Furthermore, eugenyl acetate has been shown to modulate the secretion of cytokines. For instance, it has been observed to stimulate the secretion of the anti-inflammatory cytokine IL-10. psu.ac.th In vivo experiments have confirmed significant anti-inflammatory activity, with acetyl eugenol showing a more pronounced reduction in ear swelling compared to eugenol in one study. researchgate.net

Antiproliferative Research on Cellular Models

The potential of 5-Allyl-2-methoxyphenol acetate as an antiproliferative agent has been explored in various cancer cell line models. The research indicates that this compound can inhibit cancer cell proliferation and induce apoptosis. medchemexpress.com

Cell Growth Inhibition and Apoptosis Induction in Cancer Cell Lines

Studies have shown that eugenol and its derivatives exhibit antiproliferative activity against several cancer cell lines. For instance, a derivative, 4-allyl-2-methoxy-5-nitrophenyl acetate, was found to be significantly more active than eugenol in DU-145 prostate cancer cells and KB (human oral cancer) cells. nih.gov

The mechanisms behind these antiproliferative effects include the induction of apoptosis (programmed cell death). Eugenyl acetate has been shown to enhance the expression of p53 and p21(WAF1), proteins that play a critical role in cell cycle arrest and apoptosis. medchemexpress.com Research on eugenol derivatives has also demonstrated their ability to induce apoptosis and arrest the cell cycle in various phases. For example, one derivative was found to arrest the cell cycle at the S phase in PC-3 prostate cancer cells. nih.gov

The antiproliferative activity has been observed in a range of cancer cell lines, including:

Prostate cancer cells (PC-3, DU-145): Derivatives of eugenol have shown significant activity. nih.govnih.govresearchgate.net

Breast cancer cells (MCF-7): Eugenol has been investigated for its anticancer effects in this cell line. nih.gov A eugenol derivative also showed potent cytotoxic activity against MCF-7 cells. nih.gov

Ovarian cancer cells (SKOV3): A derivative of eugenol displayed notable cytotoxic effects against this cell line. nih.gov

| Cell Line | Cancer Type | Observed Effect | Reference |

|---|---|---|---|

| DU-145 | Prostate Cancer | Significant antiproliferative activity by a derivative (4-allyl-2-methoxy-5-nitrophenyl acetate) | nih.govresearchgate.net |

| KB | Oral Cancer | Significant antiproliferative activity by a derivative (4-allyl-2-methoxy-5-nitrophenyl acetate) | nih.gov |

| PC-3 | Prostate Cancer | Cell cycle arrest at S phase by a derivative | nih.gov |

| MCF-7 | Breast Cancer | Cytotoxic activity by a derivative | nih.gov |

| SKOV3 | Ovarian Cancer | Cytotoxic activity by a derivative | nih.gov |

Modulation of Key Cellular Signaling Pathways (e.g., NF-κB, p53, p21, DNA synthesis, cell cycle arrest)

Research into 5-Allyl-2-methoxyphenol acetate, also known as eugenol acetate, and its precursor eugenol, has revealed significant modulation of critical cellular signaling pathways involved in cell proliferation, apoptosis, and inflammation.

NF-κB Pathway: 5-Allyl-2-methoxyphenol acetate has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. medchemexpress.comnih.gov NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation and cell survival. In a rat model of gastric carcinogenesis, administration of eugenol suppressed NF-κB activation, which in turn modulated the expression of genes that control cell proliferation. nih.gov Studies on triple-negative breast cancer cells also indicate that eugenol may exert its anti-tumor effects by binding to NF-κB and inhibiting the NOD1-NF-κB signaling pathway. nih.gov This inhibition is a key mechanism behind the compound's anti-inflammatory and chemopreventive activities. medchemexpress.comnih.gov

p53 and p21 Pathways: The tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21, are central to regulating the cell cycle and apoptosis. Investigations have demonstrated that 5-Allyl-2-methoxyphenol acetate enhances the expression of both p53 and p21 (WAF1). medchemexpress.com This upregulation was observed in a mouse skin carcinogenesis model, where it was associated with increased apoptosis in cancer tissue. medchemexpress.com While some studies on eugenol in specific cancer cell lines suggest a p53-independent mechanism for apoptosis, others have shown that eugenol can increase the expression of the p53 gene in colorectal cancer cells. nih.govnih.gov The activation of the p53/p21 pathway is a critical mechanism for inducing cell cycle arrest, allowing for DNA repair or, if the damage is too severe, initiating programmed cell death. nih.govnih.gov

DNA Synthesis and Cell Cycle Arrest: A significant outcome of modulating these pathways is the inhibition of DNA synthesis and the arrest of the cell cycle. Eugenol has been found to suppress DNA synthesis, a key step in cancer cell proliferation. acs.org This is linked to its ability to induce cell cycle arrest at various phases. For instance, eugenol has been reported to cause S-phase arrest in human melanoma cells and breast precancerous cells. nih.govbvsalud.orgresearchgate.net Other studies have noted cell cycle arrest in the G0/G1 and G2/M phases in different cancer cell lines. nih.gov This blockage of the cell cycle prevents cancer cells from dividing and proliferating. A derivative of eugenol was also shown to arrest the cell cycle at the S phase in prostate cancer cells, which was linked to the inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis. acs.orgnih.gov

| Compound | Pathway/Process | Observed Effect | Model System | Reference |

|---|---|---|---|---|

| 5-Allyl-2-methoxyphenol acetate | NF-κB | Inhibition | General, Ischemic Stroke Model | medchemexpress.comnih.gov |

| Eugenol | NF-κB | Suppression/Inhibition | Gastric Carcinogenesis (Rat), Breast Cancer Cells | nih.govnih.gov |

| 5-Allyl-2-methoxyphenol acetate | p53 | Enhanced Expression | Mouse Skin | medchemexpress.com |

| 5-Allyl-2-methoxyphenol acetate | p21 (WAF1) | Enhanced Expression | Mouse Skin | medchemexpress.com |

| Eugenol | p53 | Increased Expression | Colorectal Cancer Cells (HT-29) | nih.gov |

| Eugenol | DNA Synthesis | Suppression | Prostate Cancer Cells | acs.org |

| Eugenol | Cell Cycle Arrest | S-phase arrest | Melanoma Cells (G361), Breast Cells (MCF-10AT) | nih.govbvsalud.orgresearchgate.net |

| Eugenol | Cell Cycle Arrest | G0/G1 and G2/M phase arrest | Cancer Cell Lines (in combination therapy) | nih.gov |

Enzyme Inhibition Studies (e.g., thymidylate synthase, cyclooxygenase II, xanthine (B1682287) oxidase)

The biological activities of 5-Allyl-2-methoxyphenol acetate and its related compounds are also attributed to their ability to inhibit specific enzymes that play critical roles in pathological processes.

Thymidylate Synthase (TS): Thymidylate synthase is a vital enzyme for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. researchgate.net Inhibition of TS leads to a depletion of thymidine, which in turn disrupts DNA replication and can trigger cell death, making it a key target in cancer therapy. researchgate.net While direct studies on 5-Allyl-2-methoxyphenol acetate are limited, research on synthetic derivatives of its precursor, eugenol, has demonstrated significant inhibitory activity against thymidylate synthase. One such derivative showed potent TS inhibition, which is believed to underpin its ability to suppress DNA synthesis and induce apoptosis in prostate cancer cells. acs.orgnih.gov

Cyclooxygenase II (COX-2): Cyclooxygenase-2 is an inducible enzyme that mediates inflammatory processes and is implicated in carcinogenesis. Eugenol has been shown to be a potent inhibitor of the cyclooxygenase pathway. nih.gov Specifically, it suppresses the expression of the COX-2 gene in lipopolysaccharide-stimulated mouse macrophage cells. nih.gov This inhibitory action reduces the production of prostaglandins, which are key mediators of inflammation. nih.gov Computational analyses further support the potential for eugenol to act as a COX-2 inhibitor. nih.gov

Xanthine Oxidase (XO): Xanthine oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. researchgate.netnih.gov Its activity can also generate reactive oxygen species, contributing to oxidative stress. Eugenol has been identified as a potent inhibitor of xanthine oxidase. Studies have shown that eugenol inhibits XO activity in a dose-dependent manner, with one study noting an 85% inhibition at a concentration of 10 μM. proquest.com The inhibitory effect of eugenol on XO was found to be significantly higher than that of allopurinol, a standard drug used for this purpose. proquest.com Kinetic studies revealed that eugenol exhibits a mixed type of inhibition against xanthine oxidase. bvsalud.org

| Enzyme | Inhibitor | Key Findings | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Thymidylate Synthase (TS) | Eugenol Derivative (Compound 17) | Suppresses DNA synthesis; induces apoptosis and S-phase cell cycle arrest in prostate cancer cells. | 0.81 μM | acs.orgnih.gov |

| Cyclooxygenase II (COX-2) | Eugenol | Suppresses COX-2 gene expression and prostaglandin (B15479496) E₂ production in macrophage cells. | 0.37 μM (for PGE₂ production) | nih.gov |

| Xanthine Oxidase (XO) | Eugenol | Exhibits mixed-type inhibition; significantly more potent than allopurinol. | 3.51 ± 0.002 μM | bvsalud.orgproquest.com |

Neuroprotective Research in In Vitro Models (e.g., suppression of post-stroke neuroinflammation mediated by activated microglia)

Recent in vitro research has highlighted the neuroprotective potential of 5-Allyl-2-methoxyphenol acetate (eugenol acetate), particularly its ability to suppress neuroinflammation following ischemic brain injury. nih.govresearchgate.netnih.gov Neuroinflammation, largely mediated by activated microglia, is a critical component of the secondary damage that occurs after a stroke. nih.gov

In laboratory models, microglia are the resident immune cells of the central nervous system. nih.gov Following an ischemic event like a stroke, simulated in vitro by oxygen-glucose deprivation (OGD), microglia become activated and release a cascade of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.net

Studies have demonstrated that pretreatment with eugenol acetate significantly reduces the expression of these pro-inflammatory cytokines in primary microglia that were stimulated by either lipopolysaccharide (LPS) or OGD. nih.govnih.gov The underlying mechanism for this anti-neuroinflammatory effect appears to be the inhibition of the canonical NF-κB signaling pathway. nih.govresearchgate.net Upon activation by stimuli like LPS, the NF-κB protein translocates to the nucleus to initiate the transcription of inflammatory genes. Immunofluorescence staining and western blot analyses have confirmed that eugenol acetate inhibits this LPS-induced activation and nuclear translocation of NF-κB in microglia. nih.gov

By suppressing microglia-mediated neuroinflammation, 5-Allyl-2-methoxyphenol acetate shows promise as a potential therapeutic agent for mitigating the secondary brain injury that contributes to long-term neurological deficits after an ischemic stroke. nih.govnih.gov

Investigation of Platelet Aggregation Modulation and Arachidonic Acid Metabolism

5-Allyl-2-methoxyphenol acetate (acetyl eugenol) has been identified as a potent inhibitor of human blood platelet aggregation. medchemexpress.com Research has shown that it effectively abolishes aggregation induced by arachidonic acid (AA) at a concentration of approximately 12 μM. medchemexpress.com It also inhibits collagen-induced aggregation in a dose-dependent manner. medchemexpress.com

The mechanism of this inhibition appears to be twofold, involving the modulation of arachidonic acid metabolism. Firstly, acetyl eugenol reduces the formation of thromboxane (B8750289) A₂ (TXA₂), a potent platelet aggregator and vasoconstrictor that is synthesized via the cyclooxygenase pathway. medchemexpress.comnih.gov Secondly, it increases the generation of a 12-lipoxygenase product, 12-hydroperoxyeicosatetraenoic acid (12-HPETE). medchemexpress.com This dual effect on the two major pathways of arachidonic acid metabolism in platelets contributes to its anti-aggregatory properties. medchemexpress.com

Its precursor, eugenol, also demonstrates strong inhibitory effects on platelet aggregation, particularly against platelet-activating factor (PAF), with a lesser effect against AA and collagen. nih.gov Eugenol inhibits both the cyclooxygenase and lipoxygenase pathways of AA metabolism, reducing the production of thromboxane-A₂ and 12-hydroxyeicosatetraenoic acid in a concentration-dependent manner. nih.gov

| Compound | Activity | Key Findings | Effective Concentration / IC₅₀ | Reference |

|---|---|---|---|---|

| 5-Allyl-2-methoxyphenol acetate | Inhibition of Platelet Aggregation | Abolished AA-induced aggregation; inhibited collagen-induced aggregation. | ~12 μM (for AA-induced) | medchemexpress.com |

| 5-Allyl-2-methoxyphenol acetate | Modulation of AA Metabolism | Reduced thromboxane (TxB₂) formation; increased 12-lipoxygenase product generation. | Not specified | medchemexpress.com |

| Eugenol | Inhibition of Platelet Aggregation | Strongly inhibited PAF-induced aggregation; lesser effect on AA and collagen. | IC₅₀: 7 ± 0.2 μM (PAF), 31 ± 0.5 μM (AA), 64 ± 0.7 μM (Collagen) | nih.gov |

| Eugenol | Inhibition of AA Metabolism | Inhibited both cyclooxygenase and lipoxygenase pathways in a concentration-related manner. | 30-120 μM | nih.gov |

Structure Activity Relationships and Isomeric Influence in Allylmethoxyphenol Acetate Research

Comparative Analysis of 5-Allyl-2-methoxyphenol Acetate (B1210297) vs. 4-Allyl-2-methoxyphenol Acetate (Acetyl Eugenol) and Other Eugenol (B1671780) Derivatives

The position of the allyl group on the benzene (B151609) ring of allylmethoxyphenol acetates significantly influences their biological properties. The most studied compound in this family is 4-allyl-2-methoxyphenol acetate, commonly known as acetyl eugenol, which is a derivative of eugenol. wikipedia.orggouv.qc.ca Eugenol (4-allyl-2-methoxyphenol) itself is a major component of clove oil and is recognized for its broad-spectrum biological activities, including antimicrobial and antioxidant effects. nih.govresearchgate.net Its isomer, 5-Allyl-2-methoxyphenol acetate, remains less studied in comparison.

Eugenol's biological activity is often attributed to its free hydroxyl group, which contributes to its antioxidant and antimicrobial properties. nih.govnih.gov Its isomer, isoeugenol (B1672232), which has a carbon-carbon double bond closer to the benzene ring, has been shown to exhibit even higher antioxidant and antibacterial activity than eugenol. nih.gov This suggests that the position of the double bond in the side chain is a critical determinant of efficacy. nih.gov

When the hydroxyl group of eugenol is acetylated to form acetyl eugenol (4-allyl-2-methoxyphenol acetate), the resulting compound shows altered activity. Acetyl eugenol is found naturally in cloves and exhibits antibacterial and antifungal properties against pathogens like Candida albicans and Streptococcus mutans. wikipedia.org However, the esterification of the phenolic hydroxyl group generally leads to a significant reduction in antioxidant activity. nih.govresearchgate.net In contrast, some studies have found that this modification can enhance antibacterial potential against specific strains. For instance, certain eugenol derivatives produced by esterification showed a lower minimum inhibitory concentration (MIC) against some bacteria compared to eugenol itself. nih.govresearchgate.net While direct comparative data for 5-allyl-2-methoxyphenol acetate is scarce, the principles derived from eugenol and its other derivatives suggest that the isomeric position of the allyl group would likely result in a distinct biological activity profile compared to the more common 4-allyl isomer.

| Compound | Activity against E. coli (Inhibition Halo mm) | Activity against S. aureus (Inhibition Halo mm) | Activity against P. aeruginosa (Inhibition Halo mm) | Minimum Inhibitory Concentration (MIC) | Source |

|---|---|---|---|---|---|

| Eugenol | Inactive | Inactive | 12 mm | 1000 µg/mL | nih.gov |

| Acetyl Eugenol | Inactive | Inactive | Inactive | Not specified | nih.gov |

| Eugenol Derivative 8 (ester) | Strong activity | Not specified | Not specified | Not specified | nih.gov |

| Eugenol Derivative 15 (triacetyl) | 12 mm | Inactive | Inactive | Not specified | nih.gov |

| Eugenol Derivative 16 (epoxide) | Inactive | 10 mm | Inactive | 500 µg/mL | nih.gov |

Impact of Aromatic Ring Substitutions on Biological Efficacy (e.g., nitro and hydroxyl groups)

The introduction of different functional groups onto the aromatic ring of eugenol derivatives profoundly alters their biological efficacy. The free phenolic hydroxyl group is widely considered essential for the antimicrobial and antioxidant activity of eugenol. nih.govmdpi.com This group can donate a hydrogen atom to neutralize free radicals and is believed to interact with bacterial cell membranes, leading to increased permeability and disruption. nih.govnih.gov

Substituting the aromatic ring with other groups, such as a nitro group (–NO2), can significantly modify the compound's activity. For example, the synthesis of nitro-eugenol derivatives has been explored to evaluate changes in bioactivity. researchgate.net Studies have shown that the introduction of a nitro group can enhance antifungal activity. nih.gov This increased efficacy is thought to arise from two potential mechanisms: the accumulation of these lipophilic compounds in the fungal membrane and Michael-type addition reactions with essential components of the fungal cell. nih.gov Furthermore, the antioxidant capacity of eugenol derivatives is strongly influenced by the presence and position of phenolic hydroxyl groups on the aromatic ring. researchgate.net Research on various eugenol analogues has indicated that the presence of nitro and additional hydroxyl groups could be key factors in their biological action. researchgate.net

| Compound | Substitution | Observed Effect | Source |

|---|---|---|---|

| Eugenol | -OH (hydroxyl) | Key for antioxidant and antimicrobial activity. nih.govnih.govmdpi.com | nih.govnih.govmdpi.com |

| Nitro-eugenol derivatives | -NO2 (nitro) | Increased antifungal activity. nih.gov | nih.gov |

| Chloro-eugenol | -Cl (chloro) | Effective as an anti-inflammatory agent. researchgate.net | researchgate.net |

Role of Allyl Moiety Modifications on Activity Profiles

The allyl group (–CH2–CH=CH2) is another critical site for structural modification that impacts the biological profile of eugenol derivatives. Alterations to this side chain can lead to compounds with significantly different activities. bohrium.com

One common modification is the epoxidation of the allyl double bond to form an oxirane ring. Epoxide-eugenol has been shown to be a more effective antimicrobial agent against Staphylococcus aureus than eugenol itself. core.ac.uk Further reactions, such as the opening of the epoxide ring, can introduce new functionalized side chains, leading to derivatives with varied antibacterial and antioxidant properties. bohrium.com For instance, some derivatives with modified allyl groups have demonstrated enhanced insecticidal activity against the Sf9 cell line from Spodoptera frugiperda. mdpi.com

The position of the double bond within the side chain is also crucial. An increase in antifungal activity has been associated with the conjugation of the side-chain double bond with the aromatic system, as seen in isoeugenol. nih.gov In terms of antioxidant activity, modifications to the allyl group's double bond tend to have a less dramatic effect compared to the esterification of the phenolic hydroxyl group. nih.govresearchgate.net This allows for the fine-tuning of biological activity while potentially preserving some of the compound's radical-scavenging capacity. nih.gov

Influence of Acetate Ester Linkage on Compound Activity

The conversion of the phenolic hydroxyl group to an acetate ester linkage, as in 5-allyl-2-methoxyphenol acetate and acetyl eugenol, is a significant structural modification with well-documented consequences for biological activity. The most consistent finding is that this acetylation drastically reduces the compound's antioxidant potential. nih.govresearchgate.net The free hydroxyl group is a key hydrogen donor for neutralizing free radicals, and its blockage through esterification inhibits this mechanism. nih.gov

While antioxidant activity is diminished, the effect on other biological activities is more complex. Acetylation does not consistently improve antibacterial action. Some studies report that acetyl eugenol and other simple esters are inactive against bacterial strains where eugenol itself shows some effect. nih.gov Conversely, other research indicates that esterification can lead to derivatives with improved antibacterial potential against certain pathogens, suggesting that the modification can increase the spectrum of action. nih.govnih.govresearchgate.net For example, acetyl eugenol has demonstrated antifungal activity against clinical isolates of Candida species. wikipedia.org Furthermore, in non-biological contexts, acetyl eugenol has been found to be more effective than eugenol at reducing the oxidation of canola oil at high frying temperatures, indicating a different mode of action under those conditions. researchgate.net The stability of the molecule is also affected, with theoretical calculations suggesting that eugenol acetate is more stable than eugenol. yildiz.edu.tr This ester linkage, therefore, serves as a key modulator, often trading high antioxidant capacity for altered stability and a potentially more specific or different antimicrobial profile. wikipedia.orgnih.govresearchgate.net

Emerging Research Applications of Allylmethoxyphenol Acetates Non Clinical Focus

Agricultural and Pest Management Research

While direct research on the agricultural applications of 5-Allyl-2-methoxyphenol acetate (B1210297) is scarce, studies on its unacetylated precursor, chavibetol (B1668573) (5-allyl-2-methoxyphenol), and its isomer, eugenyl acetate, provide a basis for potential future investigations.

A study investigating the phytotoxic properties of essential oils identified chavibetol as a potent natural phytotoxin found in betel (Piper betle L.) oil. nih.gov This research demonstrated that chavibetol and, to a lesser extent, chavibetol acetate, dose-dependently inhibited the seed germination and growth of wheatgrass (Triticum aestivum). nih.gov The study highlighted the importance of the structural and positional arrangement of the functional groups on the aromatic ring for the observed activity. nih.gov These findings suggest that 5-Allyl-2-methoxyphenol acetate could be a subject of interest for the development of bio-based herbicides.

Furthermore, the isomer 4-allyl-2-methoxyphenol (eugenol) has been shown to modulate the expression of genes in azole-resistant Aspergillus fumigatus that are involved in efflux pumps, biofilm formation, and sterol biosynthesis. Although this research focuses on the 4-allyl isomer, it opens an avenue for investigating the potential antifungal properties of 5-Allyl-2-methoxyphenol acetate against agricultural pathogens.

Table 1: Phytotoxic Activity of Chavibetol and Chavibetol Acetate

| Compound | Target Species | Effect | IC50 (µg mL-1) in water |

| Chavibetol | Wheatgrass (Triticum aestivum) | Inhibition of germination and growth | 15.8-53.4 nih.gov |

| Chavibetol Acetate | Wheatgrass (Triticum aestivum) | Inhibition of germination and growth | Less potent than chavibetol nih.gov |

Chemical Precursors in Polymer and Material Science Development

The utilization of 5-Allyl-2-methoxyphenol acetate as a chemical precursor in polymer and material science remains an underexplored area of research. However, the extensive studies on its isomer, eugenol (B1671780) (4-allyl-2-methoxyphenol), provide a roadmap for potential applications.

Eugenol, with its reactive allyl and hydroxyl groups, has been successfully used as a bio-based monomer for the synthesis of various polymers. rsc.orgresearchgate.netresearchgate.net For instance, research has demonstrated the synthesis of new polyesters through acyclic diene metathesis (ADMET) polymerization of an α,ω-diene derived from eugenol and undecenoate, a castor oil derivative. rsc.orgresearchgate.net These studies highlight the potential of allylmethoxyphenols to create bio-based polymers with tunable properties. rsc.orgresearchgate.net

While no specific studies have been published on the use of 5-Allyl-2-methoxyphenol acetate in polymer synthesis, its structural similarity to eugenol suggests that it could potentially serve as a monomer or a modifying agent in polymerization reactions. The presence of the allyl group provides a site for polymerization, and the acetate group could influence the final properties of the polymer, such as its solubility and thermal stability. Further research is needed to explore these possibilities.

Research in Fragrance and Flavor Chemistry (as a focus for synthetic pathways and structural analysis)

In the realm of fragrance and flavor chemistry, 5-Allyl-2-methoxyphenol acetate, also known as meta-eugenyl acetate, is noted for its lack of application. thegoodscentscompany.comthegoodscentscompany.com Sources explicitly state that it is not recommended for use in fragrances or flavors. thegoodscentscompany.comthegoodscentscompany.com However, the study of its synthetic pathways and structural analysis remains a topic of chemical interest, particularly in comparison to its widely used isomer, eugenyl acetate.

The synthesis of 5-Allyl-2-methoxyphenol acetate would logically start from its parent phenol (B47542), chavibetol (5-allyl-2-methoxyphenol). Chavibetol is a naturally occurring phenylpropanoid found in the essential oil of the betel plant. wikipedia.org The acetylation of the phenolic hydroxyl group of chavibetol can be achieved through standard esterification methods. A plausible synthetic route would involve the reaction of chavibetol with acetic anhydride (B1165640), often in the presence of a catalyst.

While specific laboratory procedures for the synthesis of 5-Allyl-2-methoxyphenol acetate are not widely published, the synthesis of its isomer, eugenyl acetate, is well-documented and can serve as a procedural model. The enzymatic synthesis of eugenyl acetate from clove essential oil using lipases has been reported, achieving high conversion rates under optimized conditions. nih.gov Chemical synthesis methods often involve the reaction of eugenol with acetic anhydride in the presence of an acid catalyst or using heterogeneous catalysts in solvent-free systems. researchgate.netlongdom.org

Future Research Trajectories and Methodological Innovations for 5 Allyl 2 Methoxyphenol Acetate

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

The synthesis of 5-allyl-2-methoxyphenol acetate (B1210297) is undergoing a green revolution, with researchers actively exploring more sustainable and efficient methods to replace traditional chemical processes.

A significant area of focus is the use of enzymatic catalysis. Lipases, for instance, have shown great promise in the acetylation of eugenol (B1671780), the precursor to 5-allyl-2-methoxyphenol acetate. nih.gov Studies have demonstrated high conversion rates (over 90%) in solvent-free systems, which significantly reduces the environmental impact. longdom.orgresearchgate.net The use of liquid lipase (B570770) formulations is also being explored as a promising alternative for producing esters with applications in the food, cosmetic, and pharmaceutical industries. nih.gov

Heterogeneous catalysts are another cornerstone of sustainable synthesis. longdom.orgresearchgate.net Materials like molecular sieve 4Å and polymeric resins such as Amberlite XAD-16 are being investigated for their efficiency in solvent-free acetylation reactions. longdom.orgresearchgate.net These catalysts offer the advantages of high conversion rates, reduced reaction times, and the potential for regeneration and reuse, making the process more economical and environmentally friendly. longdom.orgresearchgate.net For example, using Amberlite XAD-16, researchers have achieved high conversions (97.8%) in just three minutes. researchgate.net